![molecular formula C14H19N3O2 B13868944 1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13868944.png)
1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-1,3,8-triazaspiro[45]decan-4-one is a heterocyclic compound that features a spirocyclic structure with a methoxyphenyl group
Métodos De Preparación
The synthesis of 1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one typically involves a multi-step process. One common synthetic route includes the reaction of a suitable amine with a ketone to form an intermediate, which is then cyclized to produce the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication .
Comparación Con Compuestos Similares
1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one can be compared with other similar compounds, such as:
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione: This compound also features a spirocyclic structure but with different substituents, leading to distinct chemical and biological properties.
1-Thia-4,8-diazaspiro[4.5]decan-3-one:
2,8-Diazaspiro[4.5]decan-1-one: This compound is studied for its antifungal and antimicrobial activities, highlighting its potential in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H19N3O2 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C14H19N3O2/c1-19-12-4-2-3-11(9-12)17-10-16-13(18)14(17)5-7-15-8-6-14/h2-4,9,15H,5-8,10H2,1H3,(H,16,18) |
Clave InChI |
VUAUWSFYJWADGH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2CNC(=O)C23CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


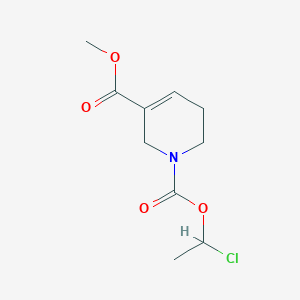
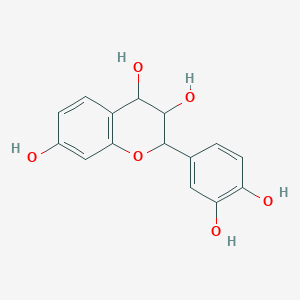
![N-[2-(3-bromophenyl)ethyl]propan-1-amine](/img/structure/B13868897.png)
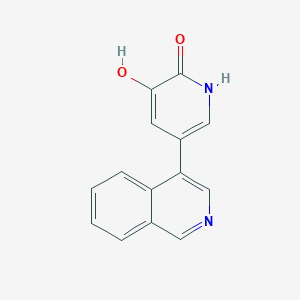
![4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine](/img/structure/B13868906.png)
![1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone](/img/structure/B13868907.png)
![2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13868909.png)
![{3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol](/img/structure/B13868915.png)

![Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13868919.png)
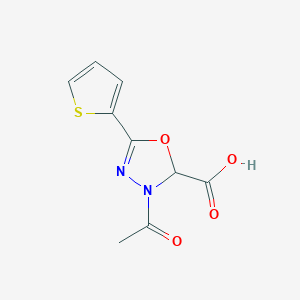
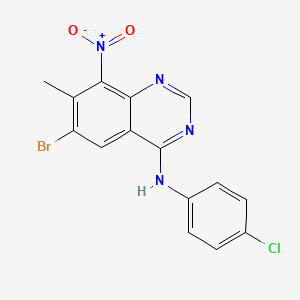
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
![2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)
